molecular formula C5H7N3O2 B7794480 6-amino-2-methoxy-1H-pyrimidin-4-one

6-amino-2-methoxy-1H-pyrimidin-4-one

Cat. No.: B7794480
M. Wt: 141.13 g/mol
InChI Key: YRLXSZNYIJKRDL-UHFFFAOYSA-N
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Description

Compound “6-amino-2-methoxy-1H-pyrimidin-4-one” is a chemical entity registered in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

The preparation of compound “6-amino-2-methoxy-1H-pyrimidin-4-one” involves specific synthetic routes and reaction conditions. The industrial production methods for this compound typically include:

    Synthetic Routes: The synthesis of “this compound” often involves multi-step organic reactions. These reactions may include the use of protective groups, halogenation, and alkylation processes.

    Reaction Conditions: The reaction conditions for synthesizing “this compound” are carefully controlled to ensure high yield and purity. These conditions may include specific temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

Compound “6-amino-2-methoxy-1H-pyrimidin-4-one” undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur with halogens or other functional groups, often facilitated by catalysts or specific reaction conditions.

    Common Reagents and Conditions: The reactions typically involve reagents such as acids, bases, and solvents like ethanol or diethyl ether. .

Scientific Research Applications

Compound “6-amino-2-methoxy-1H-pyrimidin-4-one” has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis and material science.

    Biology: In biological research, “this compound” may be used to study enzyme interactions and metabolic pathways.

    Medicine: This compound has potential therapeutic applications, including its use in drug development and as a precursor for pharmaceuticals.

    Industry: Industrial applications include its use in the production of polymers, coatings, and other materials

Mechanism of Action

The mechanism of action of compound “6-amino-2-methoxy-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Compound “6-amino-2-methoxy-1H-pyrimidin-4-one” can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples of similar compounds include those with similar structural motifs or functional groups. These may include other indole derivatives or compounds with similar reactivity.

    Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure and the resulting properties that make it suitable for various applications. .

Properties

IUPAC Name

6-amino-2-methoxy-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-10-5-7-3(6)2-4(9)8-5/h2H,1H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLXSZNYIJKRDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=O)C=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=O)C=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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